HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN
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Overview
Description
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is a derivative of cyclodextrin, a cyclic oligosaccharide consisting of six glucose units bonded through α-1,4-linkages . It is used in capillary columns for gas chromatography (GC) enantiomer separation . This compound is recommended for the analysis of lactones, diols (cyclic carbonates), aminols, aldols (O-TFA), and glycerol derivatives (cyclic carbonates) .
Synthesis Analysis
The synthesis of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN involves regioselective alkylation and/or acylation of the hydroxyl groups of cyclodextrin . This leads to lipophilic phases with varying enantioselectivity, which are well suited for GC enantiomer analyses .Molecular Structure Analysis
The molecular structure of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is based on the structure of cyclodextrin, which consists of six glucose units bonded through α-1,4-linkages . The 2,6-di-O-pentyl groups are added to the cyclodextrin molecule through regioselective alkylation .Chemical Reactions Analysis
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN is used in GC for the enantiomeric separation of various compounds . Many compounds can be analyzed without derivatization, although for certain substances, enantioselectivity can be favorably influenced by the formation of derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN are well suited for its use in GC enantiomer analyses . It has a lipophilic phase due to the alkylation of the hydroxyl groups of cyclodextrin . The maximum temperature for isothermal operation is 200 °C, and the maximum temperature for short isotherms in a temperature program is 220 °C .properties
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-32,34,36,38,40,42-hexapentoxy-5,10,15,20,25,30-hexakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,33,35,37,39,41-hexol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C96H180O30/c1-13-25-37-49-103-61-67-79-73(97)85(109-55-43-31-19-7)91(115-67)122-80-68(62-104-50-38-26-14-2)117-93(87(74(80)98)111-57-45-33-21-9)124-82-70(64-106-52-40-28-16-4)119-95(89(76(82)100)113-59-47-35-23-11)126-84-72(66-108-54-42-30-18-6)120-96(90(78(84)102)114-60-48-36-24-12)125-83-71(65-107-53-41-29-17-5)118-94(88(77(83)101)112-58-46-34-22-10)123-81-69(63-105-51-39-27-15-3)116-92(121-79)86(75(81)99)110-56-44-32-20-8/h67-102H,13-66H2,1-12H3/t67-,68-,69-,70-,71-,72-,73+,74+,75+,76+,77+,78+,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWDHAAIBGLSBD-LUCAGSRHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCC1C2C(C(C(O1)OC3C(OC(C(C3O)OCCCCC)OC4C(OC(C(C4O)OCCCCC)OC5C(OC(C(C5O)OCCCCC)OC6C(OC(C(C6O)OCCCCC)OC7C(OC(O2)C(C7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OCCCCC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OCCCCC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OCCCCC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OCCCCC)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)OCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)COCCCCC)OCCCCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C96H180O30 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1814.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
HEXAKIS-(2,6-DI-O-PENTYL)-alpha-CYCLODEXTRIN |
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